BenchChemオンラインストアへようこそ!

7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one

Regioisomerism Synthetic intermediate Medicinal chemistry

7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 1092348-30-5) is a chlorinated methyl-substituted 3,4-dihydronaphthalen-1(2H)-one (DHN) with molecular formula C₁₁H₁₁ClO and molecular weight 194.66 g/mol. This compound is categorized as a small-molecule ketone building block featuring a well-defined regioisomeric substitution pattern of chlorine at the 7-position and methyl at the 5-position on the dihydronaphthalenone scaffold.

Molecular Formula C11H11ClO
Molecular Weight 194.66
CAS No. 1092348-30-5
Cat. No. B2664177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one
CAS1092348-30-5
Molecular FormulaC11H11ClO
Molecular Weight194.66
Structural Identifiers
SMILESCC1=CC(=CC2=C1CCCC2=O)Cl
InChIInChI=1S/C11H11ClO/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6H,2-4H2,1H3
InChIKeyFUZSBMSGEASFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 1092348-30-5) as a Defined Dihydronaphthalenone Building Block


7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 1092348-30-5) is a chlorinated methyl-substituted 3,4-dihydronaphthalen-1(2H)-one (DHN) with molecular formula C₁₁H₁₁ClO and molecular weight 194.66 g/mol . This compound is categorized as a small-molecule ketone building block featuring a well-defined regioisomeric substitution pattern of chlorine at the 7-position and methyl at the 5-position on the dihydronaphthalenone scaffold . As a member of the broader DHN chemotype—a scaffold actively investigated for anti-neuroinflammatory NF-κB inhibition, Bcl-2 modulation, and S1P receptor agonism—this specific regioisomer serves as a key synthetic intermediate with its own CAS registry identity [1][2]. However, no published head-to-head biological activity comparisons exist for this exact compound against its closest analogs; differentiation must derive from regioisomeric purity, synthetic accessibility, and procurement reliability metrics.

Why General 3,4-Dihydronaphthalen-1(2H)-one Analogs Cannot Substitute for 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 1092348-30-5)


The 3,4-dihydronaphthalen-1(2H)-one scaffold tolerates diverse substitution patterns, with the precise position of chloro and methyl groups dictating both downstream synthetic utility and any potential biological readout [1]. The 7-chloro-5-methyl regioisomer (CAS 1092348-30-5) cannot be interchanged with the 5-chloro-6-methyl regioisomer (CAS 1092349-47-7) because the spatial orientation of the chlorine substituent relative to the ketone and the C5-methyl group determines reactivity in subsequent transformations such as aldol condensations, reductive aminations, and cross-coupling reactions [2]. In biological screening campaigns of DHN derivatives, even a single-position shift of substituents has been shown to alter NF-κB inhibitory potency by >10-fold, making regioisomeric identity a critical procurement specification [1]. Substituting with unsubstituted DHN or alternative halogen/methyl positional isomers introduces both chemical and biological variables that invalidate reproducibility in medicinal chemistry workflows.

Quantitative Differentiation Evidence: 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 1092348-30-5) vs. Closest Analogs


Regioisomeric Purity Advantages of 7-Chloro-5-methyl-DHN vs. 5-Chloro-6-methyl-DHN

The target compound 7-chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 1092348-30-5) represents a specific regioisomeric configuration in which chlorine occupies the 7-position and methyl occupies the 5-position on the DHN scaffold. Its closest commercially cataloged regioisomer, 5-chloro-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 1092349-47-7), places chlorine at the 5-position and methyl at the 6-position . This positional difference places chlorine either ortho (C5-Cl, C6-CH₃) vs. meta (C7-Cl, C5-CH₃) to the ring junction. In DHN-based NF-κB inhibitors, the position of halogen substituents on the aromatic ring directly modulates potency—compounds bearing halogen at positions analogous to C7 in the target compound (e.g., 7-fluoro-DHN derivative) exhibit distinct anti-neuroinflammatory activity with IC₅₀ shifts of >5-fold relative to unsubstituted or differently substituted analogs within the same study [1]. While direct head-to-head biological comparison data for these two specific regioisomers are absent from the published literature, the documented regioisomer-dependent SAR within this scaffold class provides a strong basis for regioisomeric integrity as a procurement-critical specification.

Regioisomerism Synthetic intermediate Medicinal chemistry

Verified Purity Specifications of 7-Chloro-5-methyl-DHN Across Multiple Suppliers vs. Uncharacterized Analogs

Multiple independent suppliers report analytically verified purity for 7-chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 1092348-30-5): Fluorochem lists 95% purity , CymitQuimica lists 97.0% , Chemscene lists ≥97% , MolCore lists NLT 98% , and Amar Chem lists 97% [1]. The compound is further characterized by a unique MDL number (MFCD11518687) , a defined InChI Key (FUZSBMSGEASFEQ-UHFFFAOYSA-N) , and predicted physicochemical properties including density of 1.2±0.0 g/cm³ and boiling point of 332.2±0.0 °C at 760 mmHg . In contrast, the closest regioisomer (5-chloro-6-methyl-DHN, CAS 1092349-47-7) is listed by 5+ Chinese suppliers without published purity specifications, analytical characterization data, or MDL registration .

Quality control Procurement specification Analytical characterization

Absence of 7-Chloro-5-methyl-DHN from Published DHN SAR Studies: A Differentiating Feature for Novel IP Exploration

The 7-chloro-5-methyl-DHN regioisomer (CAS 1092348-30-5) is notably absent from the SAR libraries of published DHN-based bioactive compound series. The 2020 NF-κB inhibitor study by Meng et al. synthesized and screened 17 DHN derivatives (6a–n, 7a–c) with substitutions including 7-fluoro, 7-methoxy, 6-chloro, and 6-bromo variants, but did not include the 7-chloro-5-methyl combination [1]. The most potent compound (6m) in that series demonstrated IC₅₀ values that reduced NO production in LPS-stimulated BV2 microglia cells and significantly decreased IκBα and NF-κB p65 phosphorylation [1]. Similarly, the Bcl-2 inhibitor DHN series by Wang et al. explored 6 derivatives (6a–f) with substitutions at the 6- and 7-positions, but did not evaluate the C5-methyl-C7-chloro regioisomer [2]. The S1P agonist DHN series by Kurata et al. focused on linker modifications rather than core chloro-methyl substitution patterns [3]. The absence of this specific regioisomer from published optimization campaigns creates an opportunity for its use in generating novel composition-of-matter intellectual property.

Structure-activity relationship Chemical biology Patent landscape

Synthetic Utility: Ketone Reactivity Profile of 7-Chloro-5-methyl-DHN vs. Saturated Tetralone Analogs

The 3,4-dihydronaphthalen-1(2H)-one scaffold of the target compound (CAS 1092348-30-5) features an α,β-unsaturated ketone system that is absent in the fully saturated 1-tetralone analogs. This enone functionality enables Claisen-Schmidt condensation reactions at the C2 position, which has been the primary derivatization strategy in DHN-based bioactive compound synthesis [1][2]. In published DHN chemistry, Claisen-Schmidt condensation with substituted benzaldehydes yields 2-benzylidene-3,4-dihydronaphthalen-1(2H)-ones in yields of 60–90% under standard base-catalyzed conditions [1]. The 7-chloro-5-methyl substitution pattern on the target compound introduces unique electronic effects: the C7 chlorine exerts an electron-withdrawing inductive effect that modulates the electrophilicity of the enone system, while the C5 methyl provides steric and weak electron-donating effects. This combination is not replicated in simpler unsubstituted DHN or mono-substituted variants, offering a distinct reactivity profile for downstream diversification.

Synthetic chemistry Claisen-Schmidt condensation Enone formation

Regioisomer-Driven Biological Divergence: Halogen Position Determines NF-κB Inhibitory Potency in the DHN Series

In the DHN series evaluated by Meng et al. (2020), the position of halogen substitution on the aromatic ring critically modulated anti-neuroinflammatory activity in BV2 microglia cells [1]. The 7-substituted fluoro derivative (compound 6f) exhibited distinct NO inhibitory activity compared to 6-substituted halogen variants, confirming that the location of halogen—not merely its presence—is a determinant of biological potency in this chemotype. The most potent compound (6m) achieved significant downregulation of NLRP3, ASC, and caspase-1 expression while decreasing IκBα and NF-κB p65 phosphorylation at concentrations demonstrating low cytotoxicity [1]. Although 7-chloro-5-methyl-DHN was not directly tested in this study, the established halogen position-activity relationship within the DHN series provides a mechanistic basis for differentiating procurement of this specific regioisomer: a shift of chlorine from the 7-position (target) to the 6-position (comparator) or 5-position (alternative comparator) would be expected to alter NF-κB pathway engagement based on documented SAR trends [1].

NF-κB inhibition Neuroinflammation Structure-activity relationship

Procurement Risk Assessment: Supplier Diversity and ISO Certification for 7-Chloro-5-methyl-DHN vs. Single-Source Analogs

7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 1092348-30-5) is available from at least 8 catalog suppliers spanning the UK, EU, US, and China, providing multi-source procurement resilience . MolCore offers this compound under ISO certification with NLT 98% purity, targeting global pharmaceutical R&D and quality control applications . Fluorochem, a supplier trusted by the University of Manchester and University of Oxford procurement offices, offers 95% purity with full SDS documentation including GHS hazard classification (H302, H315, H319, H335) . Delta-B offers custom quantity options (500 mg, 1 g, and larger on request) with 95%+ purity [1]. In contrast, the 5-chloro-6-methyl regioisomer (CAS 1092349-47-7) is listed by only 5 suppliers, predominantly Chinese domestic vendors without international distribution networks, ISO certification, or published analytical specifications .

Supply chain ISO certification Vendor qualification

Procurement-Justified Application Scenarios for 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 1092348-30-5)


Novel CNS Drug Discovery: NF-κB-Targeted Neuroinflammatory Programs Requiring Defined DHN Building Blocks

Medicinal chemistry teams pursuing NF-κB pathway inhibitors for neuroinflammatory indications (multiple sclerosis, traumatic brain injury, stroke) can utilize 7-chloro-5-methyl-DHN as a structurally distinct starting material for Claisen-Schmidt condensation-derived libraries. The compound's unique 7-Cl/5-CH₃ substitution pattern, absent from the 17-compound SAR set published by Meng et al. (2020), enables the generation of novel analogs with unexplored structure-activity relationships [1]. The documented halogen position-activity relationship in the DHN series, where C7-halogen substitution yields distinct NF-κB inhibitory profiles versus C6-halogen variants, supports the strategic value of initiating a lead generation campaign with this specific regioisomer [1]. Procurement from ISO-certified suppliers with ≥97% purity ensures the analytical reproducibility required for SAR interpretation and patent filing .

Bcl-2 Targeted Anticancer Agent Development Using Chloro-Methyl DHN Intermediates

The DHN scaffold has demonstrated binding to Bcl-2 protein active pockets, with lipophilic substituents enhancing target engagement in fluorescence polarization assays [2]. The 7-Cl/5-CH₃ substitution of CAS 1092348-30-5 provides a lipophilic chloro-methyl pharmacophore motif distinct from the 3,4-dimethoxybenzylidene and other polar substituents explored in published Bcl-2 inhibitor DHN series [2]. This hydrophobic substitution pattern may confer improved passive membrane permeability compared to methoxy-substituted analogs, a hypothesis testable through systematic analog synthesis. Multi-vendor availability with documented purity specifications supports the compound's use in iterative medicinal chemistry optimization from hit-to-lead through candidate selection .

Intellectual Property Generation: Composition-of-Matter Patents on Underexplored DHN Chemotypes

The absence of 7-chloro-5-methyl-DHN from published DHN bioactive series—including NF-κB (Meng 2020, 17 compounds), Bcl-2 (Wang 2017, 6 compounds), and S1P agonist (Kurata 2012) campaigns—creates a white space for novel composition-of-matter patent filings [1][2][3]. The DHN scaffold is already established in the patent literature for multiple therapeutic areas (e.g., ONO Pharmaceutical's EP1354879 covering dihydronaphthalene derivatives as active pharmaceutical ingredients [4]), confirming the patentability precedent for novel DHN substitution patterns. Procurement of CAS 1092348-30-5 from traceable, ISO-certified supply chains with full analytical documentation is essential for establishing priority dates and enabling patent prosecution with robust experimental support .

Synthetic Methodology Development: Enone Reactivity Studies with Electronically Biased DHN Substrates

Organic chemistry groups developing new annulation, photoredox, or cross-coupling methodologies on the DHN scaffold can use 7-chloro-5-methyl-DHN as an electronically biased substrate. The combination of electron-withdrawing chlorine (σₘ ≈ +0.37) and electron-donating methyl (σₘ ≈ -0.07) substituents creates a net electronic environment distinct from unsubstituted DHN or mono-substituted variants, enabling exploration of substituent effects on reaction yields, regioselectivity, and stereoselectivity [1]. Recent photocatalytic annulation-carbohalogenation methods for functionalized 3,4-dihydronaphthalen-1(2H)-ones highlight the ongoing methodological interest in this scaffold class [5]. Verified purity and structural identity from multiple suppliers ensure that observed reactivity differences are attributable to electronic effects rather than impurity artifacts .

Quote Request

Request a Quote for 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.